Tandospirone-d8 citrate is derived from tandospirone, which was first synthesized in Japan in the 1980s. It is classified as an anxiolytic drug and belongs to the category of serotonin receptor agonists. The citrate salt form enhances its solubility and stability, making it suitable for pharmaceutical formulations .
The synthesis of Tandospirone-d8 citrate involves a multi-step process that typically includes:
A typical synthesis route can be outlined as follows:
Yield optimization studies indicate that adjusting the molar ratio of tandospirone to citric acid (preferably 1:1 to 1:2) significantly affects the yield and purity of the final product .
The molecular formula for Tandospirone-d8 citrate can be represented as C19H22D8N2O3S, indicating the presence of deuterium atoms in its structure. The compound features a complex arrangement with a piperazine ring, which is characteristic of many anxiolytic agents.
Key structural data includes:
Tandospirone-d8 citrate can undergo various chemical reactions typical for organic compounds:
The mechanism of action for Tandospirone-d8 citrate primarily involves its agonistic activity at the 5-HT1A serotonin receptors. This action leads to increased serotonin activity in the brain, which is associated with anxiolytic effects.
Key points include:
The physical properties of Tandospirone-d8 citrate are critical for its formulation:
Chemical properties include:
Tandospirone-d8 citrate has several applications in clinical settings:
Recent clinical research has highlighted its effectiveness in improving anxiety symptoms while maintaining a low incidence of side effects, making it an attractive option for both patients and healthcare providers .
Tandospirone-d8 Citrate is a stable isotope-labeled analog of the anxiolytic drug tandospirone, where eight hydrogen atoms are replaced by deuterium (D) atoms. Its molecular formula is C₂₁H₂₁D₈N₅O₂·C₆H₈O₇, with a molecular weight of 583.66 g/mol [2] [4] [7]. The deuterium atoms are exclusively positioned on the n-butyl linker connecting the piperazinyl and isoindole-dione moieties, specifically at the C1, C2, C3, and C4 carbons (two deuteriums per carbon) [6]. This configuration minimizes isotopic dilution in metabolic studies and ensures optimal performance as an internal standard. The compound’s IUPAC name is (3aR,4S,7R,7aS)-2-(4-(4-(Pyrimidin-2-yl)piperazin-1-yl)-D₈-butyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione 2-hydroxypropane-1,2,3-tricarboxylate [7]. Isotopic purity typically exceeds 98% atom D, validated via mass spectrometry and NMR [4].
Table 1: Isotopic Labeling Configuration
Position | Atomic Site | Labeling Pattern |
---|---|---|
n-Butyl chain | C1, C2, C3, C4 | CD₂-CD₂-CD₂-CD₂ |
Piperazine ring | N/A | Unlabeled |
Pyrimidine | N/A | Unlabeled |
Citrate counterion | N/A | Unlabeled |
Non-deuterated tandospirone citrate (unlabeled) has the molecular formula C₂₁H₂₉N₅O₂·C₆H₈O₇ and a molecular weight of 575.59 g/mol [2] [4]. The primary structural difference lies in the replacement of −CH₂−CH₂−CH₂−CH₂− with −CD₂−CD₂−CD₂−CD₂− in the deuterated analog [6]. This modification does not alter the core pharmacophore (piperazinyl-pyrimidine and methanoisoindole-dione groups) or stereochemistry, preserving the (3aR,4S,7R,7aS) configuration critical for serotonin 5-HT₁A receptor binding [6] [7]. The citrate counterion enhances aqueous solubility in both forms via salt formation with the piperazine nitrogen [2]. Key comparative properties include:
Table 2: Structural Comparison with Non-Deuterated Analog
Property | Tandospirone-d8 Citrate | Tandospirone Citrate |
---|---|---|
Molecular Formula | C₂₁H₂₁D₈N₅O₂·C₆H₈O₇ | C₂₁H₂₉N₅O₂·C₆H₈O₇ |
Molecular Weight | 583.66 g/mol | 575.59 g/mol |
Deuterium Positions | n-Butyl chain (C1–C4) | N/A |
CAS Number (unlabelled) | 112457-95-1 [2] [4] | 112457-95-1 |
While explicit crystallographic data for tandospirone-d8 citrate is limited in the provided sources, its characterization relies heavily on spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy
X-ray Diffraction (XRD)
No experimental XRD data is available for tandospirone-d8 citrate. However, its unlabeled parent likely crystallizes in a monoclinic system with hydrogen-bonded citrate networks, inferred from similar quinoline-based compounds [3]. Isotopic substitution minimally impacts crystal packing due to conserved molecular geometry.
Table 3: Key Spectroscopic Signatures
Technique | Signature | Interpretation |
---|---|---|
¹H NMR | Signal loss at δ 1.4–3.0 ppm | Deuterium substitution at butyl chain |
¹³C NMR | Quintets at δ 20–60 ppm; upfield shift | ²Jₛₕ coupling to D |
FT-IR | Peaks at 2100–2200 cm⁻¹ | C–D stretching vibrations |
Mass Spectrometry | m/z = 392.5 [M+H]⁺ (vs. 384.5 for unlabeled) | +8 Da mass shift confirms deuteration |
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 10606-14-1